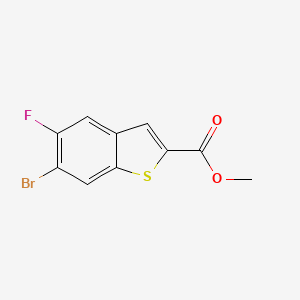

Methyl 6-bromo-5-fluorobenzothiophene-2-carboxylate

説明

Methyl 6-bromo-5-fluorobenzothiophene-2-carboxylate is a heterocyclic aromatic compound featuring a benzothiophene core substituted with bromine (Br) at position 6, fluorine (F) at position 5, and a methyl ester group (-COOCH₃) at position 2. This compound is of interest in medicinal chemistry and materials science due to its unique electronic properties conferred by the sulfur atom in the benzothiophene ring and the electron-withdrawing substituents (Br and F). Its structural analogs often serve as intermediates in synthesizing pharmaceuticals, agrochemicals, or organic semiconductors.

特性

IUPAC Name |

methyl 6-bromo-5-fluoro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrFO2S/c1-14-10(13)9-3-5-2-7(12)6(11)4-8(5)15-9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPFXUVKYZDMMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC(=C(C=C2S1)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-5-fluorobenzothiophene-2-carboxylate typically involves the bromination and fluorination of benzothiophene derivatives followed by esterification. One common method includes:

Bromination: Benzothiophene is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 6-position.

Fluorination: The brominated benzothiophene is then subjected to fluorination using a fluorinating agent such as Selectfluor to introduce the fluorine atom at the 5-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

化学反応の分析

Types of Reactions

Methyl 6-bromo-5-fluorobenzothiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives, while oxidation with potassium permanganate can yield carboxylic acids .

科学的研究の応用

Methyl 6-bromo-5-fluorobenzothiophene-2-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Material Science: The compound is used in the synthesis of novel materials with unique electronic or optical properties.

作用機序

The mechanism of action of Methyl 6-bromo-5-fluorobenzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for these targets .

類似化合物との比較

Core Heterocycle Comparison: Benzothiophene vs. Benzofuran

- Benzothiophene Core (Target Compound) : The sulfur atom in benzothiophene enhances aromaticity and electron delocalization compared to benzofuran. Sulfur’s lower electronegativity relative to oxygen results in a less polarized ring system, influencing reactivity in cross-coupling reactions and binding interactions in biological systems .

- This can affect solubility and metabolic stability in drug design .

Substituent Effects

Table 1: Substituent Comparison of Key Analogs

Key Observations:

- Position 5 Substituents: The fluorine in the target compound provides strong electron-withdrawing effects, enhancing electrophilic reactivity. The 4-fluorophenyl-2-oxoethoxy group in one analog () combines fluorine’s electronic effects with a ketone-containing side chain, enabling diverse reactivity (e.g., nucleophilic additions) .

- Ester Groups :

- Methyl esters (target compound) are generally more hydrolytically stable than ethyl esters (analogs), which may influence pharmacokinetics in drug candidates.

Electronic and Steric Implications

- Electron-Withdrawing Effects : The Br/F substituents in the target compound create a highly electron-deficient aromatic system, favoring reactions such as Suzuki-Miyaura coupling. Analogs with electron-donating alkoxy groups (e.g., benzyloxy) exhibit reduced electrophilicity .

- Steric Bulk : Bulky substituents at position 5 (e.g., 2-bromophenylmethoxy) in analogs may hinder access to the reactive benzofuran core, whereas the compact fluorine in the target compound minimizes steric interference .

生物活性

Methyl 6-bromo-5-fluorobenzothiophene-2-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Methyl 6-bromo-5-fluorobenzothiophene-2-carboxylate is characterized by a benzothiophene core with bromine and fluorine substituents, which may enhance its biological properties. The presence of these halogens can influence the compound's lipophilicity, reactivity, and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆BrFNO₂S |

| Molecular Weight | 292.11 g/mol |

| CAS Number | 1404119-48-7 |

| Melting Point | Not specified |

The biological activity of methyl 6-bromo-5-fluorobenzothiophene-2-carboxylate is hypothesized to involve interactions with specific molecular targets within the cell. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including:

- Antitumor Activity : Preliminary studies have shown that methyl 6-bromo-5-fluorobenzothiophene-2-carboxylate can inhibit the proliferation of cancer cells in vitro. The mechanism may involve apoptosis induction and cell cycle arrest.

- Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammatory markers in cellular models, suggesting it could be beneficial in treating inflammatory diseases.

- Neuroprotective Effects : Some studies indicate that this compound may protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases.

Case Studies

- Antitumor Efficacy : A study conducted on human breast cancer cell lines showed that methyl 6-bromo-5-fluorobenzothiophene-2-carboxylate significantly reduced cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .

- Inflammation Model : In a murine model of inflammation, administration of the compound led to a decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) compared to control groups, highlighting its anti-inflammatory potential .

- Neuroprotection : Research involving neuronal cells exposed to oxidative stress revealed that treatment with methyl 6-bromo-5-fluorobenzothiophene-2-carboxylate resulted in decreased apoptosis rates and improved cell viability .

Table 2: Summary of Biological Activities

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。